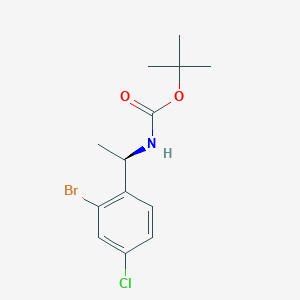

(R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

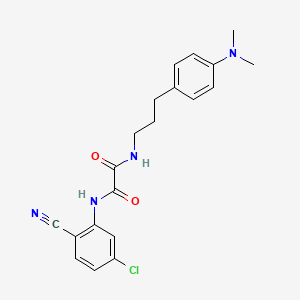

The compound “®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate” is a complex organic molecule. It contains a carbamate group, which is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an amino group (NH2) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving phenols and carbamates . For instance, 2-bromo-4-chlorophenyl-2-bromobutyrate was synthesized by the reaction of 2-bromo-4-chlorophenol with 2-bromobutryl bromide in the presence of pyridine and acetonitrile .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For example, in a similar compound, the bromochlorophenyl ring was found to be inclined to the methylcarbamate unit .科学的研究の応用

Synthesis and Catalysis

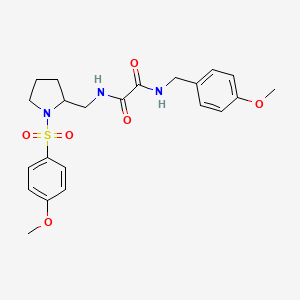

Research indicates the use of tert-butyl carbamates in the synthesis of complex molecules. For example, a study presented a rhodium-catalyzed enantioselective addition of arylboronic acids to N-Boc arylimines, demonstrating the role of tert-butyl carbamates in preparing enantioenriched compounds (Storgaard & Ellman, 2009). Another study focused on the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, illustrating the utility of tert-butyl carbamates in protecting amino groups during synthesis processes (Zhong-Qian Wu, 2011).

Structural and Crystallographic Studies

tert-Butyl carbamates have been employed in structural and crystallographic studies to understand molecular configurations and interactions. For instance, crystals of tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate were grown to explore urethane linkages and hydrogen bonding patterns (Oku, Naito, Yamada, & Katakai, 2004).

Chemical Transformations and Reactions

Various studies have showcased the role of tert-butyl carbamates in chemical transformations. For example, the synthesis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate revealed insights into hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017). Another significant application is the development of α-aminated methyllithium through catalyzed lithiation of N-(chloromethyl) carbamate, highlighting the synthetic utility of tert-butyl carbamates (Ortiz, Guijarro, & Yus, 1999).

作用機序

Target of Action

The compound “®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate” is a carbamate derivative. Carbamates are often used as insecticides and can act on the nervous system of insects. They are known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system .

Mode of Action

Carbamates typically work by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic neuron and ultimately leading to the death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by carbamates is the cholinergic pathway. By inhibiting acetylcholinesterase, carbamates disrupt the normal functioning of this pathway, leading to a variety of downstream effects .

Pharmacokinetics

The ADME properties of carbamates can vary widely depending on their specific structure. Some carbamates are rapidly absorbed and metabolized, while others may persist in the environment for longer periods .

Result of Action

The primary result of carbamate action is the disruption of normal nervous system function. This can lead to a variety of symptoms, including muscle weakness, blurred vision, and in severe cases, respiratory failure .

Action Environment

The efficacy and stability of carbamates can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other chemicals .

特性

IUPAC Name |

tert-butyl N-[(1R)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNRMISRZVQOTB-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

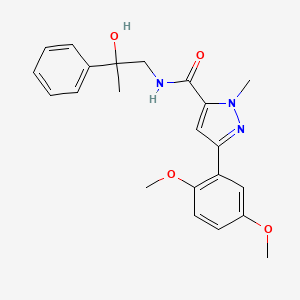

![(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B2707572.png)

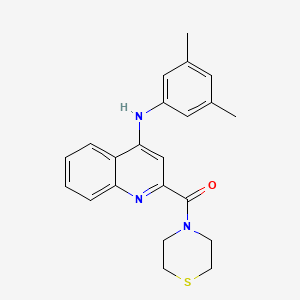

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2707575.png)

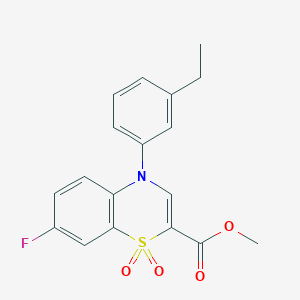

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2707576.png)

![2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2707578.png)

![1-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2707582.png)

![1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2707591.png)